(4E)-hex-4-en-1-ylmethanesulfonate

Drug design ADME optimization Lipophilicity tuning

(4E)-Hex-4-en-1-ylmethanesulfonate (CAS 60653-76-1) is an organic sulfonate ester—commonly referred to as a mesylate—with molecular formula C₇H₁₄O₃S and a molecular weight of 178.25 g/mol. The compound features a six-carbon chain containing a trans (E) double bond at the C4–C5 position, with the methanesulfonate (–OMs) group attached at the terminal C1 position.

Molecular Formula C7H14O3S
Molecular Weight 178.25 g/mol
Cat. No. B13610012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4E)-hex-4-en-1-ylmethanesulfonate
Molecular FormulaC7H14O3S
Molecular Weight178.25 g/mol
Structural Identifiers
SMILESCC=CCCCOS(=O)(=O)C
InChIInChI=1S/C7H14O3S/c1-3-4-5-6-7-10-11(2,8)9/h3-4H,5-7H2,1-2H3/b4-3+
InChIKeyZHVIAXMWQPICEG-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4E)-Hex-4-en-1-ylmethanesulfonate: Buyers Guide for This (E)-Configured Mesylate Intermediate


(4E)-Hex-4-en-1-ylmethanesulfonate (CAS 60653-76-1) is an organic sulfonate ester—commonly referred to as a mesylate—with molecular formula C₇H₁₄O₃S and a molecular weight of 178.25 g/mol [1]. The compound features a six-carbon chain containing a trans (E) double bond at the C4–C5 position, with the methanesulfonate (–OMs) group attached at the terminal C1 position [1][2]. Archival spectra (¹H NMR, ¹³C NMR, HRMS) for this exact (4E)-configured compound have been formally deposited at PubChem under SID 576734575, providing a verifiable analytical fingerprint for identity confirmation upon procurement [2].

Why Generic Substitution Fails for (4E)-Hex-4-en-1-ylmethanesulfonate: Regiochemistry & Leaving-Group Architecture


Simple in-class interchange is not possible for this compound because even subtle changes to the double-bond position, stereochemistry, or the sulfonate ester architecture greatly affect reactivity. The regiospecific terminal placement of the –OMs leaving group relative to the remote (4E)-olefin determines the compound's behavior in elimination, nucleophilic displacement, and cyclization pathways—properties that analogs such as the saturated hexyl mesylate or the allylic (2E)-hexenyl mesylate cannot replicate [1][2]. Indeed, the leaving-group ability hierarchy of sulfonate esters follows a rank order established by extensive solvolysis kinetics: triflate >> mesylate ≈ tosylate > esylate (ethanesulfonate) ≫ halides, meaning that replacing mesylate with a less reactive or differently positioned leaving group can profoundly alter the rate and product profile of a synthetic sequence [1][2].

Quantitative Differentiation Evidence: (4E)-Hex-4-en-1-ylmethanesulfonate vs. Comparators


Lipophilicity Advantage: XLogP3 = 1.3 Confers Intermediate Polarity vs. Saturated Hexyl Mesylate (XLogP3 = 2.0)

(4E)-Hex-4-en-1-ylmethanesulfonate displays an XLogP3 value of 1.3 (computed by PubChem), which is 0.7 log units lower (i.e., ~5× less lipophilic) than the fully saturated analog hexyl methanesulfonate (XLogP3 = 2.0) [1][2]. The unsaturated (E)-olefin at C4 introduces polarity that reduces logP while preserving the mesylate electrophile—an advantage when balancing reactivity with pharmacokinetic properties in early-stage lead optimization [1].

Drug design ADME optimization Lipophilicity tuning

Leaving-Group Architecture: Mesylate (–OMs) Outperforms Esylate (–OEs) as Established by SN1 Solvolysis Kinetics

Systematic kinetic solvolysis studies by Bentley et al. (1994) demonstrate that methanesulfonate esters (mesylates) react significantly faster than ethanesulfonate esters (esylates) in SN1-type solvolyses [1]. This reactivity advantage—attributed to the electron-donating effect of the larger alkyl chain in esylate that destabilizes the departing anion—means that (4E)-hex-4-en-1-ylmethanesulfonate is expected to be more reactive than a hypothetical (4E)-hex-4-en-1-ylethanesulfonate congener under identical conditions [1].

Organic synthesis Nucleophilic substitution Leaving-group optimization

Regiochemical Differentiation: (4E)-Alkenyl Architecture Permits Remote Olefin Participation Inaccessible to (5E) or Saturated Analogs

The (4E)-alkenyl isomer positions the terminal mesylate leaving group three methylene units away from a trans-configured double bond—creating a 1,4-relationship that is geometrically permissive for intramolecular cyclization or remote functionalization [1]. In contrast, the (5E)-hexenyl mesylate places the double bond only two carbons from the terminal leaving group, yielding a 1,3-relationship that alters cyclization regiochemistry. The saturated hexyl mesylate lacks the olefin handle entirely, rendering it incapable of any olefin-dependent transformation [1].

Stereoselective synthesis Cyclization Alkene functionalization

Application Scenarios: Purchasing Decisions for (4E)-Hex-4-en-1-ylmethanesulfonate Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Intermediate Lipophilicity

When a medicinal chemistry program has identified that the hexyl chain is too lipophilic (logP = 2.0) and ethoxyethyl or polyethylene glycol linkers are too hydrophilic, the (4E)-hexenyl mesylate offers a refined intermediate polarity (XLogP3 = 1.3) [1]. This logP value falls within the desirable range for oral bioavailability and CNS penetration, making the compound a strategically appropriate procurement choice when fine-tuning ADME properties [1].

SN1-Dependent Synthetic Route Requiring Optimal Leaving-Group Reactivity

For synthetic chemists executing SN1 solvolysis or substitution pathways, selecting the mesylate ester (rather than esylate, besylate, or tosylate analogs) is critical to maintaining high reaction rates. The solvolysis kinetics data from Bentley et al. establish that mesylate leaving groups operate at the top of the reactivity scale in SN1 manifolds [1]. Procuring the (4E)-hexenyl mesylate—rather than a derivative with a less reactive sulfonate leaving group—ensures maximal SN1 reactivity for the given carbon skeleton [1].

Stereoselective Cyclization Precursor Exploiting Remote (E)-Olefin Geometry

Total synthesis groups designing intramolecular reactions that require a specific distance between an electrophilic carbon (the –OMs-bearing C1) and a nucleophilic or electron-rich olefin should specifically procure the (4E)-isomer. The trans configuration and the 1,4-spacing are structurally predetermined for certain cyclization manifolds (e.g., 5-exo-trig or 6-endo-trig cyclizations after mesylate displacement) [1]. Substituting a (5E)-isomer or saturated analog would alter the transition-state geometry and potentially prevent the desired transformation [1].

Analytical Reference Standard Requiring Verified (E)-Stereochemistry

Laboratories requiring a verified (E)-configured hexenyl mesylate as an authentic reference standard for GC-MS, LC-MS, or NMR method development should source this specific CAS-registered compound. The deposited spectral data (¹H NMR, ¹³C NMR, HRMS) under PubChem SID 576734575 provides a definitive analytical benchmark, enabling unambiguous identification and quantification of this stereoisomer in complex reaction mixtures [1].

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